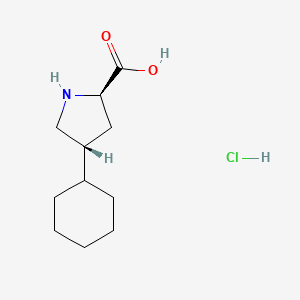

trans-4-Cyclohexylpyrrolidine-2-carboxylic acid hydrochloride

Description

trans-4-Cyclohexylpyrrolidine-2-carboxylic acid hydrochloride (CAS: [103201-78-1], hydrochloride form: [90657-55-9]) is a bicyclic proline derivative featuring a cyclohexyl substituent at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 2-position. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications. The compound is a critical intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors like fosinopril, where its stereochemical configuration (2S,4S) ensures proper binding affinity . The European Community (EC) numbers 600-406-3 and 618-614-8 classify it under specific regulatory categories for industrial chemicals .

Properties

Molecular Formula |

C11H20ClNO2 |

|---|---|

Molecular Weight |

233.73 g/mol |

IUPAC Name |

(2R,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H19NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h8-10,12H,1-7H2,(H,13,14);1H/t9-,10+;/m0./s1 |

InChI Key |

BHGFUQJUTOVQOS-BAUSSPIASA-N |

Isomeric SMILES |

C1CCC(CC1)[C@H]2C[C@@H](NC2)C(=O)O.Cl |

Canonical SMILES |

C1CCC(CC1)C2CC(NC2)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRANS-4-CYCLOHEXYL-L-PROLINE HCL typically involves the hydrogenation of TRANS-4-PHENYL-L-PROLINE. This process uses ruthenium on carbon as a catalyst, which is considered safer and more suitable for large-scale synthesis compared to platinum oxide . The reaction conditions include maintaining a specific pH and temperature to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of TRANS-4-CYCLOHEXYL-L-PROLINE HCL may involve the use of L-pyroglutamic acid as a starting material. This method includes several steps such as alkylation, hydrolysis, and reduction, with careful control of reaction conditions to avoid the use of highly pyrophoric reagents .

Chemical Reactions Analysis

Types of Reactions: TRANS-4-CYCLOHEXYL-L-PROLINE HCL undergoes various chemical reactions, including:

Hydrogenation: Reduction of phenyl moiety to cyclohexyl group.

Substitution Reactions: Involving the replacement of functional groups under specific conditions.

Common Reagents and Conditions:

Ruthenium on carbon: for hydrogenation.

Aqueous sodium hydroxide: for maintaining pH during reactions.

Major Products: The major product formed from these reactions is TRANS-4-CYCLOHEXYL-L-PROLINE HCL itself, which is used as an intermediate in further chemical syntheses .

Scientific Research Applications

TRANS-4-CYCLOHEXYL-L-PROLINE HCL has several applications in scientific research:

Mechanism of Action

The mechanism of action of TRANS-4-CYCLOHEXYL-L-PROLINE HCL involves its role as an intermediate in the synthesis of angiotensin-converting enzyme inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . The molecular targets include the angiotensin-converting enzyme and related pathways involved in blood pressure regulation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hydrochloride Salts

*Calculated based on molecular formula.

Key Observations :

- Cyclohexyl vs.

- Alkaloid Derivatives : Yohimbine and Jatrorrhizine hydrochlorides () exhibit complex heterocyclic structures (yohimban and protoberberine skeletons) with broader pharmacological activities, contrasting with the target compound’s role as a synthetic intermediate.

Physicochemical Properties

- Solubility : All hydrochlorides exhibit improved water solubility due to ionic character. However, the cyclohexyl group in the target compound may reduce solubility compared to smaller substituents (e.g., chlorophenyl) .

- Stability : Proline derivatives like the target compound are generally stable under acidic conditions, whereas alkaloid hydrochlorides (e.g., Jatrorrhizine) may degrade under prolonged light exposure .

Biological Activity

trans-4-Cyclohexylpyrrolidine-2-carboxylic acid hydrochloride, a chiral compound with the (2S,4R) configuration, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrolidine structure with a cyclohexyl group and a carboxylic acid functional group, which may influence its interactions with various biological targets.

The unique stereochemistry of this compound enhances its solubility and stability, making it suitable for therapeutic applications. The hydrochloride salt form is particularly noted for improving the compound's pharmacokinetic properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Neurotransmitter Modulation : Similar compounds have been shown to affect neurotransmitter systems, suggesting that this compound may influence mood and cognitive functions. It is hypothesized to interact with dopamine receptors, potentially modulating dopaminergic signaling pathways which are crucial in various neurological disorders.

- Antioxidant Properties : The carboxylic acid group may contribute to antioxidant activity, providing protective effects against oxidative stress. This property is vital in preventing cellular damage associated with various diseases, including neurodegenerative conditions.

- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures can modulate inflammatory pathways. This indicates potential for this compound in reducing chronic inflammation, which is linked to numerous health issues such as arthritis and cardiovascular diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes:

- Dopamine Receptors : The compound may act as a partial agonist at dopamine receptors, influencing the downstream signaling pathways associated with mood regulation and cognition .

- Enzyme Interactions : It has been suggested that this compound could interact with enzymes involved in metabolic pathways, potentially altering cellular metabolism and affecting processes such as collagen synthesis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Q & A

Q. How should researchers address discrepancies in reported melting points across literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.